molecular formula C26H29N3O3 B11402498 4-(4-tert-butylphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-tert-butylphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11402498
M. Wt: 431.5 g/mol
InChI Key: XNARGZFWVCNTQI-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a fused pyrrolopyrazole ring system. Its structure incorporates various functional groups, including a tert-butylphenyl, a hydroxyphenyl, and a tetrahydrofuran-2-ylmethyl moiety.
  • The compound’s systematic name reflects its substituents and ring fusion pattern. It exhibits interesting pharmacological properties and has attracted scientific attention.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with the condensation of 2-hydroxybenzaldehyde and 4-tert-butylbenzaldehyde to form the chalcone intermediate. Subsequent cyclization with hydrazine hydrate yields the pyrazole ring. Finally, the tetrahydrofuran ring is introduced via an intramolecular cyclization.

      Reaction Conditions: These reactions typically occur under reflux conditions using suitable solvents (e.g., ethanol, acetic acid) and acid catalysts.

      Industrial Production: While not widely produced industrially, research laboratories synthesize it for further investigation.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions but may include derivatives with modified functional groups.

  • Scientific Research Applications

      Biology and Medicine: Investigations explore its biological activity, such as enzyme inhibition, anti-inflammatory effects, or potential as a drug lead.

      Industry: Although not widely used, it could find applications in specialty chemicals or pharmaceuticals.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets. For instance, it might inhibit enzymes or modulate signaling pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Uniqueness: Its fused pyrrolopyrazole ring system sets it apart from other compounds.

      Similar Compounds: While not identical, related compounds include pyrazoles, pyrroles, and furans.

    Properties

    Molecular Formula

    C26H29N3O3

    Molecular Weight

    431.5 g/mol

    IUPAC Name

    4-(4-tert-butylphenyl)-3-(2-hydroxyphenyl)-5-(oxolan-2-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

    InChI

    InChI=1S/C26H29N3O3/c1-26(2,3)17-12-10-16(11-13-17)24-21-22(19-8-4-5-9-20(19)30)27-28-23(21)25(31)29(24)15-18-7-6-14-32-18/h4-5,8-13,18,24,30H,6-7,14-15H2,1-3H3,(H,27,28)

    InChI Key

    XNARGZFWVCNTQI-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)NN=C3C5=CC=CC=C5O

    Origin of Product

    United States

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